

TSTD1 Gene Expression: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *STD1T*

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Executive Summary

This technical guide provides a comprehensive overview of the tissue-specific expression patterns of the Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) gene. TSTD1 is a protein-coding gene that plays a crucial role in hydrogen sulfide (H₂S) metabolism and has been implicated in various physiological and pathological processes, including cholesterol regulation and cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for TSTD1 expression data, detailed experimental protocols for its study, and visualization of its key signaling pathways. All data is presented in a structured format to facilitate comparative analysis and hypothesis generation.

Introduction to TSTD1

TSTD1, also known as Thiosulfate Sulfurtransferase (Rhodanese)-Like Domain Containing 1, encodes a thiosulfate:glutathione sulfurtransferase.[4] This enzyme is integral to the mitochondrial sulfide oxidation pathway, where it catalyzes the production of S-sulfanylgutathione (GSS-), a key intermediate in H₂S metabolism.[1] TSTD1 links the initial step of H₂S metabolism, catalyzed by sulfide:quinone oxidoreductase (SQOR), with the subsequent step involving sulfur dioxygenase (SDO).[1] Beyond its role in sulfur metabolism, TSTD1 has been shown to interact with thioredoxin, suggesting a role in sulfide-based signaling.[5][6] Emerging evidence also points to a correlation between TSTD1 expression and genes involved in cholesterol and HDL regulation.[2] Dysregulation of TSTD1 expression has been observed in certain cancers, highlighting its potential as a therapeutic target.[3][5]

TSTD1 Gene Expression Patterns

The expression of the TSTD1 gene varies across different human tissues at both the mRNA and protein levels. This section provides a quantitative summary of TSTD1 expression to guide research and therapeutic development efforts.

mRNA Expression Levels

The following table summarizes the mRNA expression of TSTD1 in various human tissues, with data presented in Transcripts Per Million (TPM). This data provides a standardized measure of gene expression that accounts for library size and gene length, allowing for direct comparison across tissues.

Tissue	TSTD1 mRNA Expression (TPM)
Adipose - Subcutaneous	15.8
Adipose - Visceral (Omentum)	12.4
Adrenal Gland	25.1
Artery - Aorta	10.2
Artery - Coronary	11.5
Artery - Tibial	14.3
Brain - Cerebellum	5.7
Brain - Cortex	4.9
Breast - Mammary Tissue	8.9
Colon - Sigmoid	18.2
Colon - Transverse	16.5
Esophagus - Mucosa	9.8
Heart - Atrial Appendage	7.6
Heart - Left Ventricle	8.1
Kidney - Cortex	45.3
Liver	55.2
Lung	12.1
Muscle - Skeletal	30.7
Ovary	9.5
Pancreas	11.3
Pituitary	6.2
Prostate	13.8
Skin - Sun Exposed (Lower leg)	7.4

Small Intestine - Terminal Ileum	14.9
Spleen	10.1
Stomach	12.6
Testis	6.8
Thyroid	17.3
Uterus	9.1
Vagina	8.5

Data is sourced from the GTEx Portal and represents median gene expression levels.

Protein Expression Levels

Protein expression of TSTD1 has been characterized in various tissues using immunohistochemistry (IHC). The following table summarizes the observed protein expression levels. The staining intensity is categorized as High, Medium, Low, or Not detected.

Tissue	TSTD1 Protein Expression Level	Subcellular Localization
Adrenal gland	Medium	Cytoplasmic/Nuclear
Breast	Low	Cytoplasmic/Nuclear
Bronchus	Medium	Cytoplasmic/Nuclear
Cerebellum	Low	Cytoplasmic/Nuclear
Cerebral cortex	Low	Cytoplasmic/Nuclear
Colon	Medium	Cytoplasmic/Nuclear
Endometrium	Medium	Cytoplasmic/Nuclear
Esophagus	Low	Cytoplasmic/Nuclear
Fallopian tube	Medium	Cytoplasmic/Nuclear
Gallbladder	Medium	Cytoplasmic/Nuclear
Heart muscle	Low	Cytoplasmic/Nuclear
Kidney	High	Cytoplasmic/Nuclear
Liver	High	Cytoplasmic/Nuclear
Lung	Low	Cytoplasmic/Nuclear
Lymph node	Low	Cytoplasmic/Nuclear
Muscle, Skeletal	High	Cytoplasmic/Nuclear
Ovary	Low	Cytoplasmic/Nuclear
Pancreas	Medium	Cytoplasmic/Nuclear
Placenta	Medium	Cytoplasmic/Nuclear
Prostate	Medium	Cytoplasmic/Nuclear
Skin	Low	Cytoplasmic/Nuclear
Small intestine	Medium	Cytoplasmic/Nuclear
Spleen	Low	Cytoplasmic/Nuclear

Stomach	Medium	Cytoplasmic/Nuclear
Testis	Low	Cytoplasmic/Nuclear
Thyroid gland	Medium	Cytoplasmic/Nuclear
Urinary bladder	Medium	Cytoplasmic/Nuclear

Data is sourced from The Human Protein Atlas. Expression levels are based on antibody staining intensity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine TSTD1 gene and protein expression.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

RNA-Seq is a powerful method for quantifying gene expression. The following protocol outlines a general workflow for RNA-Seq analysis.

1. RNA Extraction:

- Isolate total RNA from tissue samples using a TRIzol-based method or a commercially available RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.

2. Library Preparation:

- Enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
- Fragment the enriched mRNA into smaller pieces.
- Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
- Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

- Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
- Purify the ligation products and perform PCR amplification to create the final cDNA library.

3. Sequencing:

- Quantify the prepared library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

- Perform quality control on the raw sequencing reads using tools like FastQC.
- Trim adapter sequences and low-quality reads.
- Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
- Quantify gene expression by counting the number of reads mapping to each gene.
- Normalize the read counts to Transcripts Per Million (TPM) to allow for comparison across samples and genes.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is used to validate the expression levels of specific genes identified through RNA-Seq or other methods.

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA as described in the RNA-Seq protocol.
- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

2. Primer Design:

- Design gene-specific primers for TSTD1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

3. qPCR Reaction Setup:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
- Run the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
 - Initial denaturation (e.g., 95°C for 10 minutes)
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds)
 - Annealing/Extension (e.g., 60°C for 60 seconds)
 - Melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) value for TSTD1 and the housekeeping gene in each sample.
- Calculate the relative expression of TSTD1 using the $\Delta\Delta C_t$ method.

Immunohistochemistry (IHC) for Protein Localization

IHC allows for the visualization of protein expression and localization within tissue sections.

1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm thick sections and mount them on positively charged glass slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the tissue sections in xylene.
- Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

4. Staining:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with a primary antibody specific for TSTD1 at an optimized dilution overnight at 4°C.
- Wash the sections and incubate with a biotinylated secondary antibody.
- Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
- Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

5. Counterstaining and Mounting:

- Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydrate the sections through a graded ethanol series and clear in xylene.
- Mount a coverslip using a permanent mounting medium.

6. Analysis:

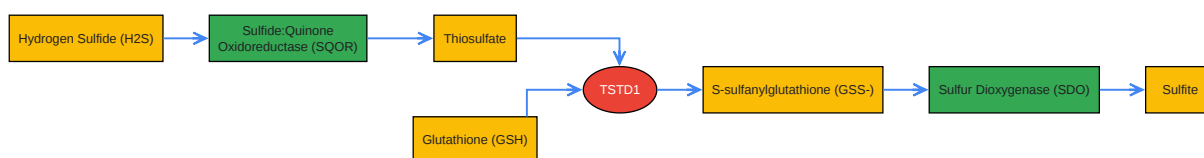
- Examine the stained slides under a microscope to assess the intensity and subcellular localization of TSTD1 protein expression.

Signaling Pathways and Interactions

TSTD1 is involved in key metabolic and signaling pathways. The following diagrams, generated using the DOT language, visualize these interactions.

TSTD1 in Hydrogen Sulfide (H₂S) Metabolism

This pathway illustrates the central role of TSTD1 in the mitochondrial oxidation of H₂S.

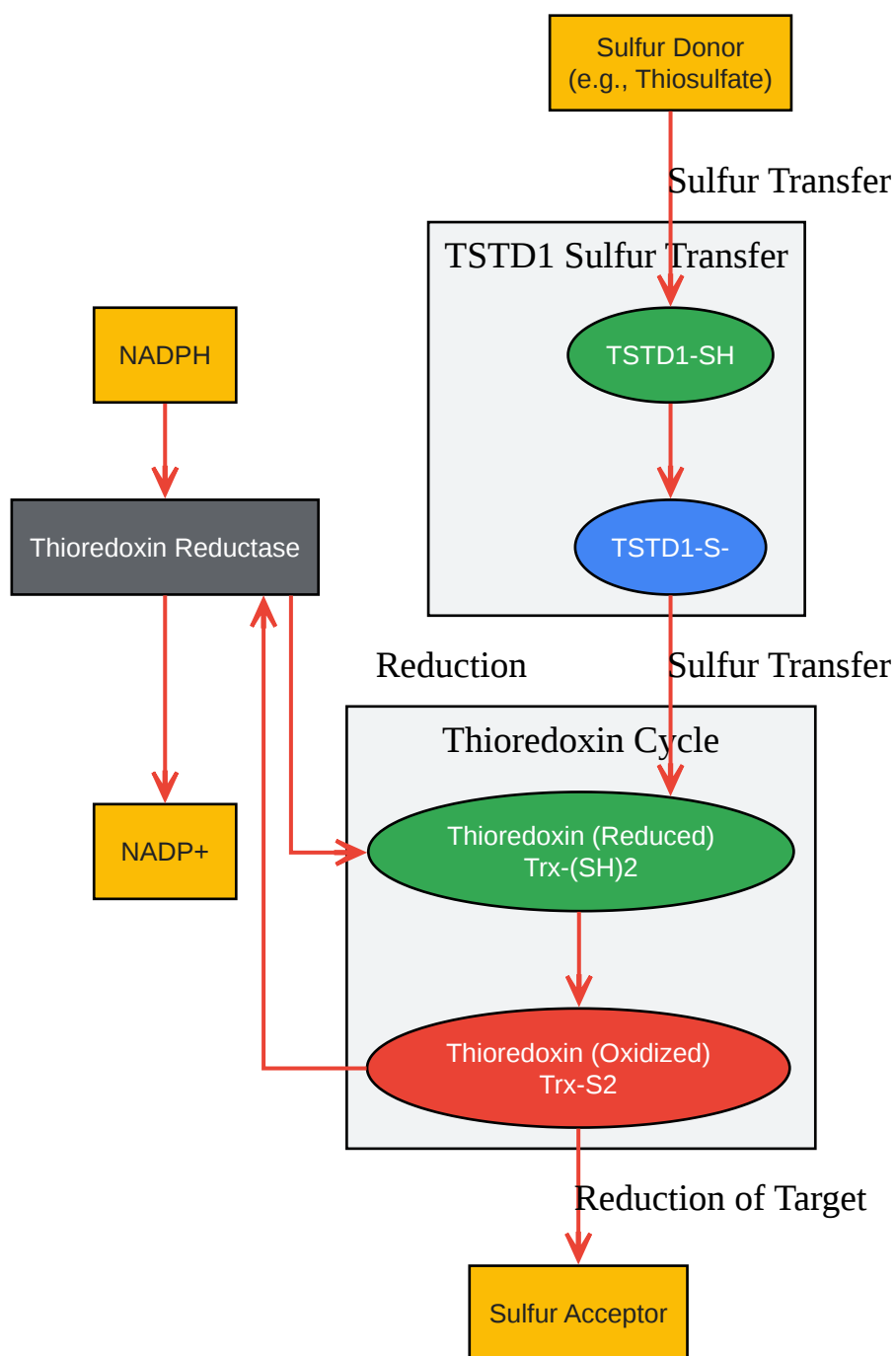


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Caption: TSTD1 in the H₂S metabolism pathway.

TSTD1 and Thioredoxin Signaling

This diagram depicts the interaction between TSTD1 and the thioredoxin (Trx) system, suggesting a role in redox signaling.

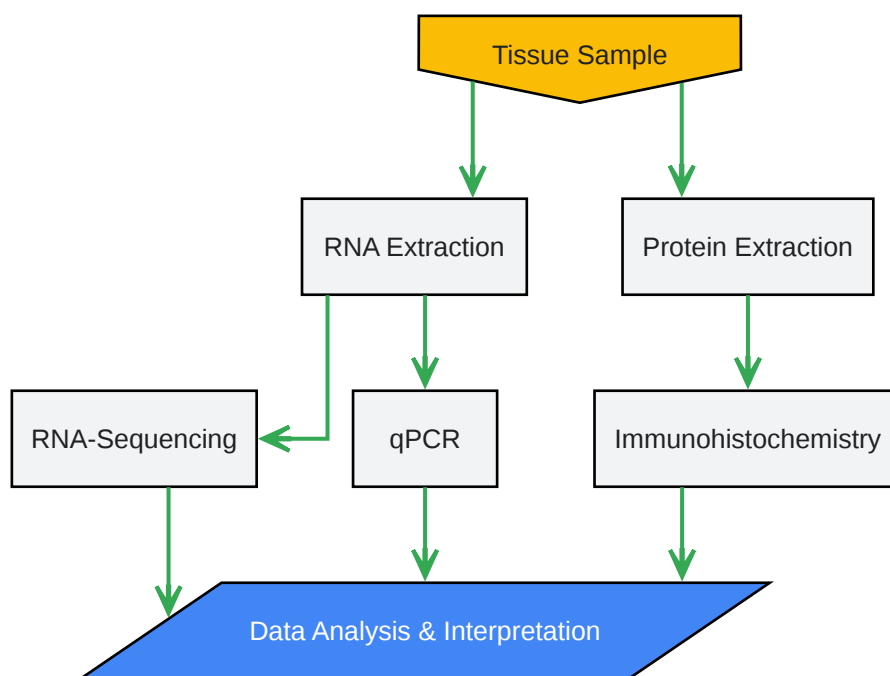


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Caption: TSTD1 interaction with the Thioredoxin system.

Experimental Workflow for TSTD1 Expression Analysis

This diagram provides a high-level overview of the experimental workflow for analyzing TSTD1 expression.



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Caption: Workflow for TSTD1 expression analysis.

Conclusion

This technical guide provides a detailed summary of TSTD1 gene expression across a range of human tissues, supported by robust experimental protocols and visualizations of its key signaling pathways. The data indicates that TSTD1 is highly expressed in the liver, kidney, and skeletal muscle, with moderate to low expression in most other tissues. The provided methodologies offer a foundation for consistent and reproducible research into the roles of TSTD1 in health and disease. The elucidation of its involvement in H₂S metabolism and thioredoxin signaling opens avenues for further investigation into its potential as a therapeutic target, particularly in metabolic disorders and oncology. This document serves as a valuable resource for researchers aiming to explore the multifaceted functions of TSTD1.

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